An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)ethanol
An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the primary synthesis pathways for 2-(2-Aminoethoxy)ethanol, a versatile chemical intermediate also known as Diglycolamine (DGA). The document details various synthetic routes, presents quantitative data in a comparative format, and offers detailed experimental protocols for key methodologies. Visual representations of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.
Introduction
2-(2-Aminoethoxy)ethanol (CAS: 929-06-6) is a colorless, slightly viscous liquid with a mild amine odor.[1][2][3] It is miscible with water, alcohols, and aromatic hydrocarbons.[1][3] This bifunctional molecule, containing both a primary amine and a primary alcohol group, serves as a crucial building block and intermediate in a wide array of applications. These include gas treatment processes for the removal of acidic gases like H₂S and CO₂, the preparation of foam stabilizers, emulsifiers, corrosion inhibitors, and as a component in the synthesis of pharmaceuticals and agrochemicals.[1][4][5] This guide explores the principal manufacturing processes and laboratory-scale syntheses of this important compound.
Core Synthesis Pathways
The production of 2-(2-Aminoethoxy)ethanol can be broadly categorized into two main approaches: industrial-scale manufacturing, primarily through the reductive amination of diethylene glycol, and laboratory-scale syntheses, which offer alternative routes often with higher purity but lower throughput.
Reductive Amination of Diethylene Glycol (DEG)
The most significant industrial method for producing 2-(2-Aminoethoxy)ethanol is the catalytic reductive amination of diethylene glycol (DEG). This process involves the reaction of DEG with ammonia (B1221849) and hydrogen over a heterogeneous catalyst. A key challenge in this pathway is managing the selectivity towards 2-(2-Aminoethoxy)ethanol versus the formation of byproducts, most notably morpholine (B109124).[4]
The reaction is typically carried out in a continuous flow reactor at elevated temperatures and pressures.[4][6] The choice of catalyst and reaction conditions plays a critical role in maximizing the yield of the desired product.
Reductive Amination of Diethylene Glycol
Ammonolysis of Epichlorohydrin (B41342)
Another synthetic route involves the reaction of epichlorohydrin with an aqueous solution of ammonia. This process can be conducted under both atmospheric and high-pressure conditions. The molar ratio of the reactants is a key factor in controlling the product distribution.[7]
Synthesis from Epichlorohydrin and Ammonia
Gabriel Synthesis Approach
For laboratory-scale synthesis, a multi-step approach based on the Gabriel synthesis provides a more controlled pathway, albeit with a lower overall yield. This method avoids the high pressures and temperatures of industrial processes. The synthesis starts with diethylene glycol and proceeds through several intermediates.[5]
Gabriel Synthesis Pathway
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthesis pathways, providing a basis for comparison.
| Parameter | Reductive Amination of DEG | Ammonolysis of Epichlorohydrin | Gabriel Synthesis |
| Starting Materials | Diethylene Glycol, Ammonia, Hydrogen | Epichlorohydrin, Ammonia | Diethylene Glycol, p-Toluenesulfonyl chloride, Potassium Phthalimide, Hydrazine Monohydrate |
| Catalyst | Co-Oxide on Alumina/Kieselguhr, Ni-Al₂O₃ | None mentioned | None |
| Temperature | 100-300 °C[4] | 80 °C[7] | Reflux at 90 °C (final step)[5] |
| Pressure | 10-260 Bar[4] | 1.2 MPa[7] | Atmospheric |
| Key Ratios | Ammonia:DEG molar ratio up to 50[4] | Epichlorohydrin/ammonia solution ratio of 1-2[7] | N/A |
| Yield | Diethylene glycol conversion rate >85%, Diglycolamine yield >70%[8] | Overall yield from diethylene glycol ~33%[5] | |
| Selectivity | 2AEE:Morpholine ratio can be varied, e.g., 4.3 or 6.2[4] | >95% total yield of main components[7] | High selectivity for the target molecule |
| Scale | Industrial | Industrial/Lab | Laboratory |
Experimental Protocols
Protocol 1: Reductive Amination of Diethylene Glycol (Continuous Flow)
Objective: To synthesize 2-(2-Aminoethoxy)ethanol with a high selectivity over morpholine.
Materials:
-
Diethylene glycol (DEG)
-
Anhydrous ammonia
-
Hydrogen gas
-
Catalyst: Cobalt Oxide on Alumina (15 wt% Co)
-
Tubular reactor
Procedure:
-
Charge 50 g of the Cobalt Oxide on Alumina catalyst into a tubular reactor.
-
Reduce the catalyst at 200°C under a continuous flow of hydrogen gas.
-
Set the reactor temperature to 180°C and the pressure to 14 Bar (g).
-
Introduce the reactants in a downflow mode with the following feed rates:
-
Diethylene glycol: 73 g/hr
-
Ammonia: 382 g/hr
-
Hydrogen: 62 NL/hr
-
-
Maintain the reaction for 6.5 hours.
-
Collect the product stream and separate the components by distillation.
-
Analyze the product composition to determine the weight ratio of 2-(2-Aminoethoxy)ethanol to morpholine, which is expected to be approximately 6.2.[4]
Protocol 2: High-Pressure Synthesis from Epichlorohydrin and Ammonia
Objective: To synthesize 2-(2-Aminoethoxy)ethanol via the ammonolysis of epichlorohydrin.
Materials:
-
Epichlorohydrin
-
Aqueous ammonia solution (e.g., 33% water content)
-
High-pressure reactor
-
Nitrogen gas
Procedure:
-
Add a defined amount of aqueous ammonia solution to a high-pressure reactor.
-
Seal the reactor and purge with nitrogen 4-5 times to create an inert atmosphere.
-
Slowly and continuously add a specific amount of epichlorohydrin to achieve an epichlorohydrin/ammonia solution ratio between 1 and 2.
-
Heat the reactor to 80°C and pressurize with nitrogen to 1.2 MPa.
-
Maintain the reaction at a constant temperature for approximately 5 hours.
-
After the reaction period, cool the reactor and carefully release the pressure.
-
Collect the product for analysis. The conversion of ammonia is expected to be greater than 90%, and the conversion of epichlorohydrin greater than 80%.[7]
Protocol 3: Laboratory-Scale Gabriel Synthesis
Objective: To synthesize 2-(2-Aminoethoxy)ethanol in a multi-step laboratory procedure.
Step 1: Synthesis of 2-(2-Phthalimidoethoxy)ethanol (This protocol assumes the precursor 5-tosyloxy-3-oxapentanol is available or has been synthesized from DEG and p-toluenesulfonyl chloride)
-
In a reaction flask, dissolve 5-tosyloxy-3-oxapentanol and potassium phthalimide in dry DMF.
-
Reflux the reaction mixture under a nitrogen atmosphere for 18-22 hours at a temperature between 170°C and 190°C.
-
After cooling, extract the 2-(2-phthalimidoethoxy)ethanol from the reaction mixture using chloroform.
Step 2: Synthesis of 2-(2-Aminoethoxy)ethanol
-
Dissolve 0.26 mmoles of 2-(2-phthalimidoethoxy)ethanol in 6 ml of absolute ethanol (B145695).
-
Add an excess of hydrazine monohydrate (approximately 0.82 ml) to form the final mixture.
-
Reflux the mixture at 90°C for 24 hours under a nitrogen atmosphere.
-
After reflux, extract the product into an organic phase using chloroform.
-
Purify the 2-(2-Aminoethoxy)ethanol from the organic phase using column chromatography on silica (B1680970) gel with a mobile phase of n-hexane and ethyl acetate (B1210297) (3:7 ratio).
-
This method is reported to yield approximately 74% for the final step, with an overall yield from diethylene glycol of about 33%.[5]
Conclusion
The synthesis of 2-(2-Aminoethoxy)ethanol can be achieved through several distinct pathways, each with its own set of advantages and challenges. The reductive amination of diethylene glycol stands out as the predominant industrial method, offering high throughput and good yields, though careful control of reaction conditions is necessary to manage selectivity. The ammonolysis of epichlorohydrin presents a viable alternative. For laboratory applications requiring high purity and avoiding harsh industrial conditions, the Gabriel synthesis offers a reliable, albeit lower-yielding, route. The choice of a particular synthesis pathway will ultimately depend on the desired scale of production, purity requirements, and available resources.
References
- 1. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 2. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. DIGLYCOLAMINE (DGA) - Ataman Kimya [atamanchemicals.com]
- 4. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 5. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 6. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN104262173A - Method for synthesizing diglycolamine from diglycol by virtue of low-pressure process - Google Patents [patents.google.com]
